

An In-depth Technical Guide to the Spectroscopic Data of N-Benzylidenemethylamine

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Compound of Interest

Compound Name: *N*-Benzylidenemethylamine

Cat. No.: B1583782

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This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **N-Benzylidenemethylamine** (CAS No. 622-29-7), a vital imine in organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **N-Benzylidenemethylamine**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.3	Singlet	Imine proton (CH=N)
~7.7 - 7.8	Multiplet	Aromatic protons
~7.4 - 7.5	Multiplet	Aromatic protons
~3.5	Singlet	Methyl protons (N-CH ₃)

Note: Predicted values based on typical chemical shifts for similar imine structures.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~162.5	Imine carbon (C=N)
~136.0	Aromatic carbon (quaternary)
~130.5	Aromatic carbon
~128.7	Aromatic carbon
~128.0	Aromatic carbon
~48.0	Methyl carbon (N-CH ₃)

Note: Predicted values based on typical chemical shifts for similar imine structures and spectral database predictions.[1][2]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1645	Strong	C=N stretch (Imine)
~3060, 3030	Medium	Aromatic C-H stretch
~2940, 2860	Medium	Aliphatic C-H stretch
~1600, 1480	Medium	Aromatic C=C stretch

Table 4: Mass Spectrometry (GC-MS) Data[3]

m/z	Relative Intensity (%)	Assignment
119	95.9	[M] ⁺ (Molecular ion)
118	99.9	[M-H] ⁺
91	72.8	[C ₇ H ₇] ⁺ (Tropylium ion)
77	72.8	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **N-Benzylidenemethylamine** are provided below.

2.1 Synthesis of **N-Benzylidenemethylamine**

A common method for the synthesis of **N-Benzylidenemethylamine** is the condensation reaction between benzaldehyde and methylamine.[\[4\]](#)

- Procedure: To a solution of benzaldehyde (1 equivalent) in a suitable solvent such as toluene, cooled in an ice bath, anhydrous methylamine (1-1.5 equivalents) is bubbled through the solution. The reaction is typically stirred for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by separating the organic layer, drying it over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A 5-10 mg sample of purified **N-Benzylidenemethylamine** is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient.

- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A larger sample quantity (20-50 mg) may be required. A proton-decoupled pulse sequence is used. A sufficient number of scans (e.g., 1024 or more) are accumulated to achieve an adequate signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS or the residual solvent peak.

2.3 Infrared (IR) Spectroscopy

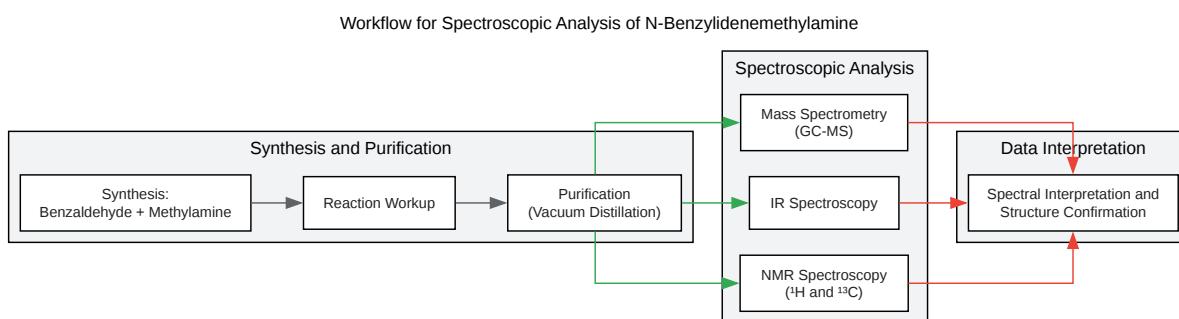
- Sample Preparation: A drop of neat liquid **N-Benzylidenemethylamine** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop placed on a salt plate, allowing the solvent to evaporate.
- Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates (or the solvent) is recorded and subtracted from the sample spectrum.

2.4 Mass Spectrometry (MS)

- Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of **N-Benzylidenemethylamine** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 μL) is injected into the GC inlet.
- GC Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column). The column temperature is programmed to ramp up to ensure separation of the compound from any impurities.
- Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer source. Electron Ionization (EI) at 70 eV is a common method for fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **N-Benzylidenemethylamine**.



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Caption: A logical workflow for the synthesis and spectroscopic characterization of **N-Benzylidenemethylamine**.

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